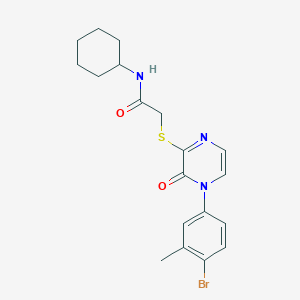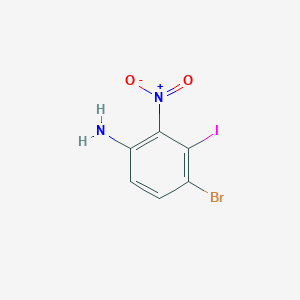
4-Bromo-3-iodo-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-iodo-2-nitroaniline is a derivative of 2-iodoaniline . It appears as an orange to dark brown crystalline powder .
Synthesis Analysis
The synthesis of 4-Bromo-3-iodo-2-nitroaniline involves multiple steps. Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-iodo-2-nitroaniline is CHBrINO . The average mass is 342.917 Da and the monoisotopic mass is 341.850067 Da .Chemical Reactions Analysis
In the synthesis of 4-Bromo-3-iodo-2-nitroaniline, a second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Physical And Chemical Properties Analysis
4-Bromo-3-iodo-2-nitroaniline is a white solid . Nitro compounds have high dipole moments, falling between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Aplicaciones Científicas De Investigación
Nucleophilic Reactions in Synthetic Chemistry
A Study of Some Nucleophilic Reactions of 2-Bromo-2-Nitropropane This research analyzed the reactions of ±-halogenated nitroparaffins with nucleophilic reagents, specifically focusing on 2-Bromo-2-nitropropane. The study found that different nucleophiles lead to distinct products, such as the formation of 2,3-dimethyl 1-2,3-dinitrobutane with hydroxide, ethoxide, and cyanide, and 2-iodo-2-nitropropane with iodine. These findings provide insights into the intricate mechanisms of nucleophilic substitution and coupling reactions in organic synthesis, which are fundamental in the development of new chemical compounds (Chen, 1969).
Hydrogen Bonding in Molecular Structures
Solvent Effects on the Infrared Spectra of Anilines This study explored how 4-nitroanilines interact with hydrogen bond acceptors and the impact of ortho substituents on the formation of intermolecular hydrogen bonds. The research revealed the hierarchical ability of different substituents to form these bonds, shedding light on the complex interplay between molecular structure and hydrogen bonding. Such insights are crucial for understanding the behavior of molecules in different environments and can guide the design of new materials and pharmaceuticals (Dyall, 1970).
Phase Equilibria and Material Properties
Phase Equilibria, Crystallization, Thermal and Microstructural Studies on Organic Monotectic Analog of Nonmetal–Nonmetal System This research focused on the urea–4-bromo-2-nitroaniline system, revealing its phase diagram, miscibility gap, and the formation of a eutectic and a monotectic. Such studies are critical for understanding the material properties and guiding the synthesis and processing of new materials in industries ranging from pharmaceuticals to electronics (Reddi et al., 2012).
Mecanismo De Acción
Target of Action
Nitro compounds like this are often involved in electrophilic aromatic substitution reactions .
Mode of Action
The mode of action of 4-Bromo-3-iodo-2-nitroaniline involves a multistep synthesis process . The process includes:
- Nitration: The nitro group is added to the compound .
- Conversion from the nitro group to an amine .
- Bromination: The bromine group is added .
The nitro group is a meta director, meaning it directs the next substituent to the meta position . The conversion of the nitro group to an amine must occur last because the amine group is an ortho/para director .
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions, including redox reactions and electrophilic aromatic substitution .
Result of Action
Nitro compounds are known to participate in various biochemical reactions, which can have various downstream effects depending on the specific context .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the reactions involving nitro compounds .
Safety and Hazards
Direcciones Futuras
The future directions in the study of 4-Bromo-3-iodo-2-nitroaniline could involve exploring more efficient synthesis methods. For instance, the nitro group is meta director, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para director . These insights could guide future research in the synthesis of 4-Bromo-3-iodo-2-nitroaniline.
Propiedades
IUPAC Name |
4-bromo-3-iodo-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPKYCRAESYTRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodo-2-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

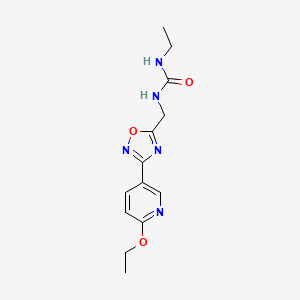
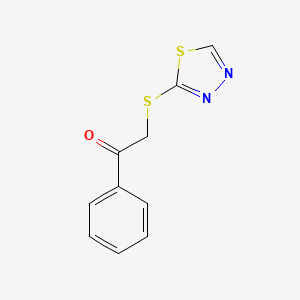
![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)
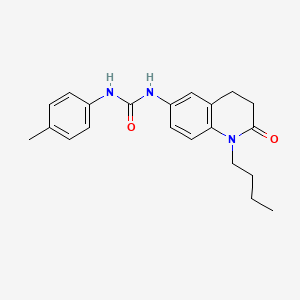
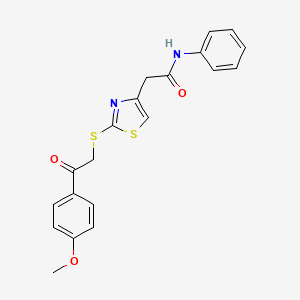

![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409746.png)
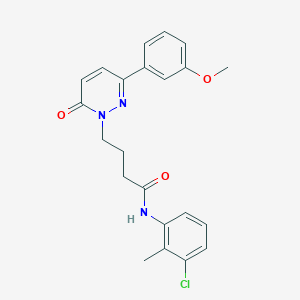
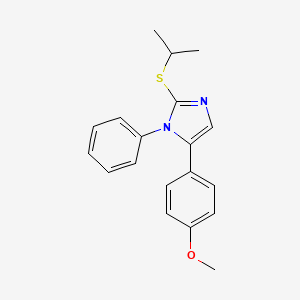
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2409749.png)
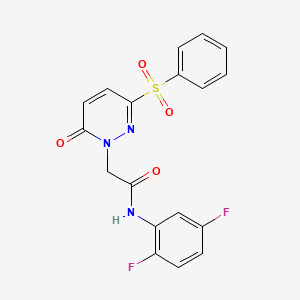
![3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2409751.png)
